

In Vivo Effects of Tiqueside on Lipid Profiles: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of **Tiqueside** (beta-tigogenin cellobioside; CP-88,818), a synthetic saponin, on lipid profiles. The information presented is based on clinical studies in both hyperlipidemic and normolipidemic human subjects, detailing the compound's efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Core Mechanism of Action

Tiqueside functions as a cholesterol absorption inhibitor. It targets the uptake of both dietary and biliary cholesterol from the intestine, leading to a reduction in circulating low-density lipoprotein cholesterol (LDL-C) levels. This is achieved by increasing the excretion of neutral sterols in the feces.

Quantitative Data on Lipid Profile Modulation

The following tables summarize the key quantitative findings from a clinical study investigating the dose-dependent effects of **Tiqueside** in hypercholesterolemic patients.

Table 1: Efficacy of **Tiqueside** in Hypercholesterolemic Patients



Dosage (g/day)	Mean Reduction in LDL Cholesterol (%)
1	Data not available in abstract
2	Data not available in abstract
3	Dose-dependent reduction observed[1]

Note: The abstract specifies a dose-dependent reduction but does not provide specific percentages for each dose.

Table 2: Mechanistic Effects of **Tiqueside** in Healthy Volunteers

Parameter	Effect of Tiqueside Treatment
Fractional Cholesterol Absorption	Decreased[1]
Fecal Neutral Sterol Excretion	Increased[1]
Fecal Fat Excretion	Unaffected[1]
Fecal Bile Acid Excretion	Unaffected[1]
Fat-Soluble Vitamin Absorption	Unaffected[1]

Experimental Protocols

Detailed methodologies from the key clinical trials are outlined below to facilitate understanding and potential replication of the research.

Study 1: Efficacy in Hypercholesterolemic Outpatients

- Objective: To assess the safety and efficacy of **Tiqueside** in reducing LDL-C in patients with hypercholesterolemia.
- Study Design: A crossover design involving three 2-week treatment periods, each separated by a 3-week placebo period.[1]
- Participants: 15 hypercholesterolemic outpatients with baseline LDL-C levels ≥ 160 mg/dl.[1]



- Intervention: Tiqueside administered orally at doses of 1, 2, and 3 g per day (administered twice daily).[1]
- Key Assessments:
 - Plasma lipid levels (including LDL-C) were determined to evaluate the dose-dependent effect of Tiqueside.[1]

Study 2: Mechanistic Study in Healthy Male Subjects

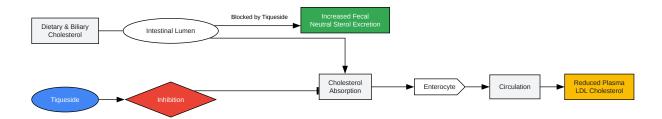
- Objective: To explore the mechanism of action of Tiqueside.
- Study Design: A parallel group design with subjects randomized to either placebo or one of two Tiqueside doses for 3 weeks.[1]
- Participants: 24 healthy male subjects.[1]
- Intervention:
 - Placebo (n=6)
 - Tiqueside 2 g/day (n=9)
 - Tiqueside 4 g/day (n=9)
 - All subjects followed a National Cholesterol Education Program (NCEP) Step 1 low-fat, low-cholesterol diet.[1]
- Key Assessments:
 - Fractional Cholesterol Absorption: Measured before and after treatment using the continuous feeding, dual-isotope method.[1]
 - Fecal Steroid Excretion: Fecal neutral sterol and bile acid excretion rates were determined at baseline and after 3 weeks of treatment.[1]
 - Plasma Lipid Levels: Monitored to observe trends in LDL cholesterol and other lipoproteins.[1]



Fat-Soluble Vitamin Absorption: Assessed to determine the selectivity of **Tiqueside**'s effect.[1]

Visualized Signaling Pathways and Workflows

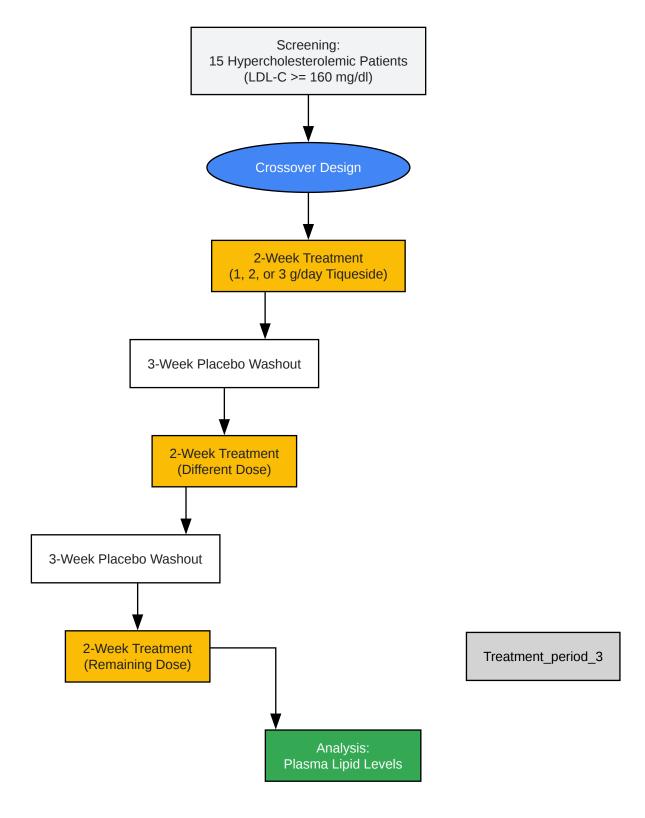
The following diagrams illustrate the mechanism of action of **Tiqueside** and the experimental workflow of the clinical studies.



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Caption: Mechanism of **Tiqueside** in inhibiting cholesterol absorption.

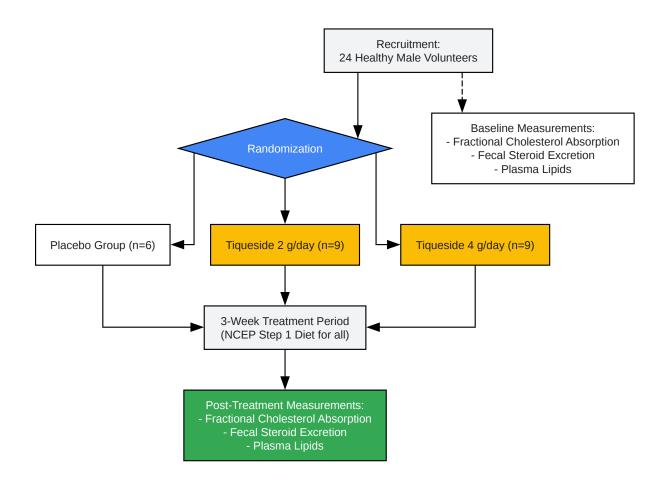




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Caption: Workflow of the efficacy study in hypercholesterolemic patients.





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Caption: Workflow of the mechanistic study in healthy volunteers.

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References

• 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; tiqueside): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]







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